molecular formula C8H8FNO B1500160 2-Fluoro-3-methylbenzamide CAS No. 1003712-12-6

2-Fluoro-3-methylbenzamide

Cat. No. B1500160
CAS RN: 1003712-12-6
M. Wt: 153.15 g/mol
InChI Key: JIUGAHUMBSWRCC-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzamide is a chemical compound with the CAS Number: 1003712-12-6 . It has a molecular weight of 153.16 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-methylbenzamide is 1S/C8H8FNO/c1-5-3-2-4-6 (7 (5)9)8 (10)11/h2-4H,1H3, (H2,10,11) . This indicates that the compound has 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Fluoro-3-methylbenzamide is a solid compound .

Scientific Research Applications

Fluorescence-Based Materials and Techniques

2-Fluoro-3-methylbenzamide: is a compound that can be utilized in the development of single-benzene-based fluorophores (SBBFs). These fluorophores are crucial in fluorescence-based materials and techniques, which are widely used in various research fields and industries . The electron-donor and acceptor type dipolar structure within a compact benzene backbone of SBBFs makes them suitable for applications in analytical, imaging, and sensing techniques.

Pharmaceutical Drug Design

In pharmaceutical research, the introduction of fluorine atoms into drug molecules is a common strategy to enhance their metabolic stability, potency, and selectivity . 2-Fluoro-3-methylbenzamide could serve as a building block in the design of fluorinated drugs, leveraging the unique properties of fluorine to improve drug efficacy and pharmacokinetics.

Material Science

The compound’s potential in material science lies in its ability to modify surface properties. It can be used to create low surface energy materials, which are valuable in developing non-stick coatings and self-lubricating materials . This application is particularly relevant in creating advanced materials with specific desired properties.

Analytical Chemistry

2-Fluoro-3-methylbenzamide: can be a precursor for synthesizing various analytical reagents. Its fluorinated structure is beneficial in the synthesis of compounds used for HPLC and other chromatography techniques, where it can contribute to the separation and identification of complex mixtures .

Environmental Science

In environmental science, fluorinated compounds like 2-Fluoro-3-methylbenzamide can be used to develop sensors and materials for pollutant detection and treatment. Nanozymes, which mimic enzyme-like properties, can benefit from the incorporation of fluorinated compounds to enhance their catalytic activity and stability .

Biotechnology

The biotechnological applications of 2-Fluoro-3-methylbenzamide include its use in proteomics research. It can be part of the synthesis of peptides and proteins, or as a tag for protein identification and quantification, aiding in the study of complex biological systems .

Industrial Applications

Fluorinated compounds are integral in the production of polymers and oligomers with low surface energy, which are used in various industrial applications2-Fluoro-3-methylbenzamide could be involved in the synthesis of such materials, contributing to the development of high-performance industrial products .

Pharmaceutical Research

In pharmaceutical research, 2-Fluoro-3-methylbenzamide may play a role in the discovery and development of new drugs. Its fluorinated structure can be advantageous in creating compounds with improved pharmacological profiles, such as increased potency and selectivity .

Safety and Hazards

The safety data sheet (SDS) for 2-Fluoro-3-methylbenzamide can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

2-fluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUGAHUMBSWRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662796
Record name 2-Fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylbenzamide

CAS RN

1003712-12-6
Record name 2-Fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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